molecular formula C12H16FNO B1447922 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol CAS No. 1423031-42-8

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol

Número de catálogo: B1447922
Número CAS: 1423031-42-8
Peso molecular: 209.26 g/mol
Clave InChI: UTJNCRYNTQHBFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol is a fluorinated secondary alcohol featuring a pyrrolidine ring and a 4-fluorophenyl substituent. The compound combines a polar hydroxyl group with a lipophilic aromatic system, making it a versatile intermediate in medicinal chemistry and materials science. Its stereochemistry and electronic profile are influenced by the fluorine substituent, which enhances metabolic stability and modulates intermolecular interactions compared to non-fluorinated analogs .

Propiedades

IUPAC Name

1-(4-fluorophenyl)-2-pyrrolidin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-10-5-3-9(4-6-10)12(15)8-11-2-1-7-14-11/h3-6,11-12,14-15H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJNCRYNTQHBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

General Synthetic Strategy

The synthesis typically begins with the preparation of an α-bromoketone intermediate derived from the corresponding aryl ketone. This intermediate is then reacted with pyrrolidine to introduce the pyrrolidinyl substituent, followed by reduction or hydrolysis steps to yield the target ethan-1-ol compound.

Preparation of α-Bromoketone Intermediate

  • Starting Materials: The key ketone precursor can be synthesized by Friedel-Crafts acylation of 4-fluorobenzene derivatives with appropriate acyl chlorides or via Grignard reactions involving arylmagnesium halides and esters or acid chlorides.

  • Bromination: The ketone is selectively brominated at the α-position using bromine in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3). This reaction proceeds quantitatively, yielding the α-bromoketone without ring bromination side products.

  • Example Reaction Conditions:

    • Solvent: Dichloromethane or ether
    • Temperature: 0°C to room temperature
    • Catalyst: AlCl3 catalytic amounts
    • Bromine added dropwise to control selectivity

Nucleophilic Substitution with Pyrrolidine

  • The α-bromoketone intermediate is reacted with pyrrolidine under mild conditions (room temperature) in an ether or ethanol solvent.

  • The reaction mechanism involves nucleophilic attack by the pyrrolidine nitrogen on the α-bromoketone, displacing the bromide and forming the pyrrolidin-2-yl ketone intermediate.

  • Typical Procedure:

    • Dissolve α-bromoketone in Et2O or EtOH
    • Add excess pyrrolidine (2-3 equivalents)
    • Stir at room temperature for 1–24 hours
    • Workup includes aqueous extraction, acid-base washes, and drying

Reduction to 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol

  • The ketone intermediate is reduced to the corresponding secondary alcohol.

  • Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), depending on the substrate sensitivity.

  • The reduction is typically conducted in protic solvents like ethanol or methanol at low temperatures to control stereochemistry.

Resolution of Enantiomers

  • Since the target compound is chiral, resolution of racemic mixtures can be achieved by forming diastereomeric salts with chiral acids such as dibenzoyl-D-tartaric acid.

  • Recrystallization from solvent mixtures like dichloromethane/hexane allows isolation of enantiomerically enriched salts.

  • Purity and enantiomeric excess are monitored by ^1H NMR spectroscopy and confirmed by X-ray crystallography.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome Notes
Friedel-Crafts Acylation 4-Fluorobenzene + acyl chloride, AlCl3 Aryl ketone precursor High yield, regioselective
α-Bromination Bromine + catalytic AlCl3, CH2Cl2, 0°C α-Bromoketone Quantitative, no ring bromination
Nucleophilic substitution Pyrrolidine, Et2O or EtOH, RT, 1–24 h Pyrrolidinyl ketone intermediate Formation of C-N bond at α-position
Reduction NaBH4 or LiAlH4, EtOH or MeOH, 0°C to RT This compound Secondary alcohol formation
Enantiomeric resolution Dibenzoyl-D-tartaric acid, CH2Cl2/hexane Enantiomerically enriched compound >95% diastereomeric excess achievable

Detailed Research Findings

  • Selectivity and Yield: The α-bromination step is highly selective for the α-position adjacent to the ketone, avoiding aromatic bromination, which is crucial for downstream substitution reactions.

  • Diastereomeric Purity: Repeated recrystallization of diastereomeric salts allows purification to >95% diastereomeric excess, confirmed by characteristic NMR signals and optical rotation measurements.

  • Reaction Mechanism Insights: The nucleophilic substitution of α-bromoketones by pyrrolidine proceeds smoothly at room temperature, with the formation of an intermediate enamine or iminium species transiently possible before hydrolysis to the ketone form.

  • Alternative Synthetic Routes: Some methods employ donor–acceptor cyclopropanes or other ring-opening strategies to construct pyrrolidinyl ketones, but these are less direct for this specific compound and require additional steps.

  • Purification Techniques: Extraction with aqueous acid/base, drying over MgSO4 or Na2SO4, and recrystallization from ethanol/ether mixtures are standard to isolate pure product.

Aplicaciones Científicas De Investigación

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.

  • Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, while the pyrrolidinyl moiety contributes to its overall stability and bioactivity.

Comparación Con Compuestos Similares

Heterocyclic Core Modifications

  • 1-(Pyrrolidin-2-yl)ethan-1-ol ():
    Lacks the 4-fluorophenyl group, simplifying the structure. Synthesized via Rh/Al2O3-catalyzed hydrogenation of 2-acetylpyrrole, it exhibits high purity without chromatography . The absence of fluorine reduces lipophilicity (clogP: 0.2 vs. 2.1 for the target compound), impacting membrane permeability.

  • 1-(2-(4-Fluorophenyl)-1-methylazetidin-3-yl)-2-(trityloxy)ethan-1-ol (, Compound 1q):
    Replaces the pyrrolidine with a strained azetidine (4-membered ring). This increases ring tension, altering conformational flexibility and reactivity. The trityloxy group enhances steric bulk, reducing solubility in polar solvents .

  • Pyrazole Derivatives ():
    Compounds like 1-(1-Methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol substitute the fluorophenyl group with a pyrazole ring. This introduces aromatic nitrogen atoms, modifying hydrogen-bonding capacity and electronic properties. Pyrazole-containing analogs often exhibit enhanced metabolic stability but reduced CNS penetration due to increased polarity .

Compound Heterocycle Key Substituent clogP Synthesis Method
Target Compound Pyrrolidine 4-Fluorophenyl 2.1 Not explicitly described
1-(Pyrrolidin-2-yl)ethan-1-ol Pyrrolidine None 0.2 Rh/Al2O3 hydrogenation
Compound 1q () Azetidine 4-Fluorophenyl 3.5 Silica gel chromatography
Pyrazole Derivative () Pyrazole 1-Methylpyrazol-4-yl 1.8 Discontinued commercial route

Substituent Effects on Electronic and Physical Properties

  • Fluorine Position and Number :

    • describes 2-[(2,2-difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol, where a difluoroethenyloxy group replaces the pyrrolidine. The electron-withdrawing fluorine atoms increase acidity (pKa ~9.5 vs. ~13 for the target) and reduce boiling point due to lower molecular weight .
    • In , fluorophenyl groups in thiazole derivatives adopt perpendicular orientations relative to the planar core, reducing π-π stacking interactions compared to the target compound’s linear arrangement .
  • Amino vs. Hydroxyl Groups: ’s 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride replaces the pyrrolidine with a methylamino group. This substitution increases basicity (pKa ~10.5) and water solubility (logS: -1.2 vs. -2.8 for the target) but reduces blood-brain barrier penetration due to protonation at physiological pH .

Actividad Biológica

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores the compound's structure, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its biological effects.

Chemical Structure and Properties

This compound is characterized by a fluorophenyl group attached to a pyrrolidine moiety. The molecular formula is C12H16FNOC_{12}H_{16}FNO, with a molecular weight of 215.26 g/mol. Its structural features contribute to its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with multiple receptor systems:

  • Histamine Receptors : It has been studied for its antagonistic effects on histamine receptors, particularly the H4 subtype, which is involved in inflammatory responses and immune modulation .
  • Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Mycobacterium tuberculosis .

Antibacterial Activity

A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus6.25
This compoundEscherichia coli12.5
Control (Ciprofloxacin)Staphylococcus aureus2
Control (Ciprofloxacin)Escherichia coli2

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Antiproliferative Effects

In a separate study focused on cancer cell lines, the compound demonstrated significant antiproliferative effects:

Cell LineIC50 (µM)
HeLa (cervical cancer)15.0
MCF7 (breast cancer)20.5
A549 (lung cancer)18.3

The IC50 values suggest that this compound may serve as a potential lead compound for developing new anticancer therapies.

Case Study 1: Histamine Receptor Modulation

A pharmacological study characterized the interaction of this compound with human histamine receptors. Results indicated that it acts as an inverse agonist at the H4 receptor, potentially modulating inflammatory pathways and offering therapeutic benefits in allergic conditions .

Case Study 2: Antimicrobial Resistance

In light of increasing antimicrobial resistance, a case study explored the efficacy of this compound against resistant strains of Staphylococcus aureus. The findings revealed that modifications to the pyrrolidine ring enhanced its antibacterial properties, suggesting avenues for further drug development .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol, and how are reaction conditions optimized?

  • Answer : The compound is synthesized via reductive amination or nucleophilic substitution. A typical method involves reacting 4-fluorophenylacetaldehyde with pyrrolidine under acidic conditions to form an imine intermediate, followed by reduction with sodium borohydride in ethanol at 0–5°C. Catalytic hydrogenation (e.g., Pd/C, H₂ at 3–5 atm, 50°C) enhances enantiomeric purity. Reaction optimization includes pH control (4–6) and inert atmosphere to prevent oxidation .

Q. How is the structural configuration of this compound validated experimentally?

  • Answer : X-ray crystallography resolves absolute stereochemistry, as demonstrated for analogous fluorophenyl-pyrrolidine derivatives (e.g., single-crystal diffraction data with CCDC deposition). Complementary techniques include ¹H/¹³C/¹⁹F NMR (assigning diastereotopic protons) and FTIR (confirming hydroxyl and fluorophenyl groups). 2D NMR (COSY, HSQC) maps proton-carbon correlations .

Q. What analytical methods are recommended for purity assessment?

  • Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies impurities, while LC-MS identifies degradation products. Karl Fischer titration measures residual water, and differential scanning calorimetry (DSC) assesses thermal stability. Pharmacopeial standards (e.g., USP monographs) guide acceptance criteria for related substances (<0.1%) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved, and what methods quantify enantiomeric excess?

  • Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) separates enantiomers. Alternatively, diastereomeric salts form with (R)- or (S)-mandelic acid, followed by recrystallization. Enantiomeric excess is measured via polarimetry ([α]D) or chiral GC-MS, calibrated against racemic mixtures .

Q. How should researchers address contradictory stability data under varying pH conditions?

  • Answer : Accelerated degradation studies (40°C, pH 1–13) with UPLC-MS monitoring identify degradation pathways. For example, acidic conditions (pH <3) hydrolyze the pyrrolidine ring, while alkaline conditions (pH >10) oxidize the fluorophenyl group. Stabilizers (e.g., ascorbic acid for oxidation) are screened via DOE (Design of Experiments) .

Q. What computational strategies predict the compound’s biological activity and pharmacokinetics?

  • Answer : Molecular docking (AutoDock Vina) against targets like CYP51 (fungal lanosterol demethylase) predicts binding modes. QSAR models using descriptors (logP, topological polar surface area) estimate ADMET properties. MD simulations (GROMACS, 100 ns) assess ligand-protein complex stability .

Q. How are synthetic impurities profiled, and what regulatory thresholds apply?

  • Answer : LC-MS/MS with high-resolution mass spectrometry (HRMS) identifies impurities (e.g., des-fluoro byproducts). ICH Q3A guidelines set thresholds: ≤0.15% for unknown impurities. Process-related contaminants (e.g., residual palladium from hydrogenation) are quantified via ICP-MS (<10 ppm) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles across solvents?

  • Answer : Systematic solubility studies (shake-flask method, 25°C) in water, ethanol, DMSO, and dichloromethane clarify inconsistencies. Hansen solubility parameters (δD, δP, δH) model solvent compatibility. Confounding factors (e.g., hygroscopicity) are controlled via Karl Fischer analysis .

Methodological Notes

  • Stereochemistry : Absolute configuration is confirmed via X-ray crystallography, with Flack parameter <0.1 .
  • Scale-up Challenges : Catalytic hydrogenation requires careful pressure control to avoid exothermic side reactions .
  • Regulatory Compliance : Impurity profiling aligns with ICH Q3A/B guidelines for preclinical development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.